N-(膦酰乙酰)-L-鸟氨酸

描述

“N-(Phosphonoacetyl)-L-ornithine” is a compound that belongs to the n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom . This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein .

Synthesis Analysis

The synthesis of “N-(Phosphonoacetyl)-L-ornithine” has been reported in several studies. For instance, Kafarski et al. designed a series of phosphate analogues of PALA, as well as the synthesis of other N-(phosphonoacetyl) amino phosphonic acids to evaluate their anticancer activity in human tumor cell lines . Another study describes the synthesis of two peptide derivatives of N- phosphonoacetyl-L-aspartic acid (I), a transition state inhibitor with antitumor activity .Molecular Structure Analysis

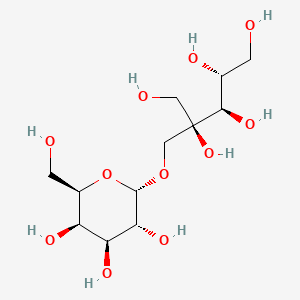

The molecular structure of “N-(Phosphonoacetyl)-L-ornithine” can be analyzed using various techniques. The optimized molecular structure for nitrogen-containing monomers was carried out with density functional theory (DFT) method utilizing the hybrid B3LYP and CAM-B3LYP functionals with 6-311+G(d,p) and 6-31+G basis sets, respectively .Chemical Reactions Analysis

The chemical reactions involving “N-(Phosphonoacetyl)-L-ornithine” can be complex. For instance, one study reports the catalytic transformations that involve a non-classical mode of molecular activation by tertiary phosphines and N-heterocyclic carbenes (NHCs) .科学研究应用

抑制细菌生长

N-(膦酰乙酰)-L-鸟氨酸 (PALO) 已被发现是针对大肠杆菌 L-鸟氨酸氨基甲酰转移酶的有效抑制剂,该酶对细菌生长至关重要。PALO 无法穿过细菌膜,导致开发出一种三肽形式,它可以被运送到细菌细胞中。已显示该三肽形式在高浓度下具有抑菌作用,选择性地靶向细胞内的 L-鸟氨酸氨基甲酰转移酶 (Penninckx 和 Gigot,1979)。

酶抑制研究

PALO 被认为是各种物种(包括牛肝)中鸟氨酸氨基甲酰转移酶的重要过渡态类似物抑制剂。其对氨基甲酰磷酸的竞争性抑制提供了对尿素动物中酶的机制和调控的见解,使其成为研究氨基甲酰磷酸代谢的宝贵工具 (Mori 等,1977)。

了解酶活性和调控

N-乙酰-L-鸟氨酸转氨甲酰酶(一种参与病原体中精氨酸生物合成的酶)的研究利用 PALO 来了解其催化机制和作为病原体控制靶点的潜力。PALO 与酶的结合已得到详细研究,为酶的功能和抑制病原体的潜在策略提供了见解 (Li 等,2010)。

基因调控调查

PALO 诱导酿酒酵母中精氨酸受限的能力已被用来研究在精氨酸控制下基因的表达。这项研究表明,PALO 可以发出增加各种基因表达的信号,提供了一种研究氨基酸限制对基因表达影响的方法 (Kinney 和 Lusty,1989)。

探索对代谢过程的影响

PALO 已被用于探索酶抑制对更大代谢过程的影响,例如肝线粒体中的瓜氨酸合成和肝细胞中的尿素合成。这项研究对了解代谢紊乱和酶抑制剂的潜在治疗用途具有重要意义 (Hoogenraad 等,1979)。

酶的结构分析

与 PALO 复合的人鸟氨酸转氨甲酰酶的高分辨率晶体结构提供了有关酶活性位点和有害突变影响的详细信息。这项研究对于了解遗传缺陷和设计治疗策略至关重要 (Shi 等,1998)。

作用机制

The mechanism of action of “N-(Phosphonoacetyl)-L-ornithine” involves its interaction with aspartate transcarbamoylase (ATCase). ATCase catalyzes the second step of the pyrimidine biosynthesis pathway, the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl aspartate and inorganic phosphate .

属性

IUPAC Name |

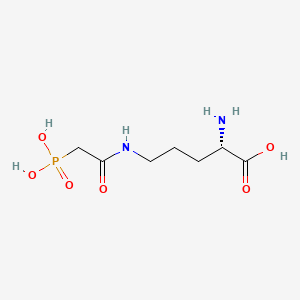

(2S)-2-amino-5-[(2-phosphonoacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIHAQFHXJOLIF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979657 | |

| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63446-55-9 | |

| Record name | N(delta)-(Phosphonoacetyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063446559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Phosphonoacetyl)-L-Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。